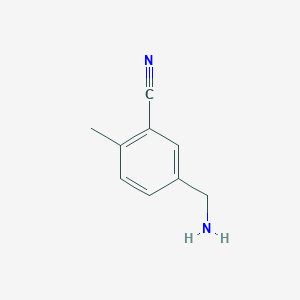

5-(Aminomethyl)-2-methylbenzonitrile

Description

Significance within Organic Synthesis and Medicinal Chemistry Building Blocks

In the realm of drug discovery and organic synthesis, the demand for novel and versatile building blocks is constant. nih.govlifechemicals.com Compounds like 5-(Aminomethyl)-2-methylbenzonitrile are significant because they provide a pre-functionalized scaffold that can be elaborated into a wide array of derivatives. chemimpex.com The presence of both a nucleophilic amine and an electrophilic nitrile on the same molecule allows for sequential or orthogonal chemical modifications.

This dual functionality is highly valued in the construction of combinatorial libraries, where a common core structure is used to generate a large number of related compounds for high-throughput screening. ethernet.edu.et The specific substitution pattern on the benzene (B151609) ring—a methyl group ortho to the nitrile and an aminomethyl group meta to it—offers steric and electronic properties that can be exploited to achieve regioselectivity in further reactions and to fine-tune the biological activity and physicochemical properties of the final products. nih.gov The aminomethyl subunit, in particular, is a crucial linker in many bioactive molecules and pharmaceutical drugs. nih.gov

Overview of Benzene-Nitrile and Benzylamine (B48309) Functional Groups in Chemical Design

The utility of 5-(Aminomethyl)-2-methylbenzonitrile is best understood by examining its constituent functional groups: the benzonitrile (B105546) and the benzylamine.

Benzene-Nitrile Group: The nitrile group (–C≡N) attached to a benzene ring is a prominent feature in many pharmaceuticals. nih.gov Its inclusion in a molecule can significantly influence its properties:

Bioisosterism: The nitrile group is often used as a bioisostere for carbonyl, hydroxyl, and halogen groups, meaning it can replace these groups without drastically altering the molecule's shape, allowing it to fit into biological targets while modifying other properties. nih.gov

Polarity and Binding: As a polar group and a hydrogen bond acceptor, the nitrile can engage in crucial interactions with biological receptors like proteins and enzymes. nih.gov

Metabolic Stability: Incorporating a nitrile group can block metabolically vulnerable sites on a molecule, thereby increasing its stability and prolonging its therapeutic effect. chemicalbook.com

Electronic Effects: The strong electron-withdrawing nature of the nitrile can alter the electronic density of the aromatic ring, which can influence π–π stacking interactions with aromatic amino acid residues in proteins. nih.gov

Benzylamine Functional Group: The benzylamine moiety (a benzyl (B1604629) group attached to an amine) is a foundational structure in a vast number of biologically active compounds and approved drugs. sinocurechem.comresearchgate.net

Pharmacological Scaffold: It is a common structural element in pharmaceuticals across various therapeutic areas, including antihypertensives and antidepressants. chemicalbook.comsinocurechem.com

Synthetic Versatility: The primary amine of the benzylamine group is a reactive nucleophile, readily participating in reactions like alkylation, acylation, and condensation to form a wide range of derivatives, including amides, sulfonamides, and imines. sinocurechem.comchemicalbook.com

Physicochemical Properties: The basicity of the amine allows for salt formation, which is often used to improve the solubility and bioavailability of drug candidates. chemicalbook.com The benzyl group itself contributes to the molecule's structural framework and can be removed via hydrogenolysis if needed, making benzylamine a useful masked source of ammonia (B1221849) in synthesis. wikipedia.org

Below is a table summarizing the key roles of these functional groups in chemical design.

| Functional Group | Key Roles and Characteristics in Chemical Design |

| Benzonitrile | Acts as a bioisostere for carbonyl and halogen groups. nih.gov Functions as a hydrogen bond acceptor in receptor binding. nih.gov Enhances metabolic stability by blocking labile sites. chemicalbook.com Modulates aromatic ring electronics for improved π–π interactions. nih.gov |

| Benzylamine | Serves as a common scaffold in numerous approved pharmaceuticals. researchgate.net The primary amine is a versatile nucleophile for synthetic elaboration. sinocurechem.com The basic nature allows for salt formation to improve solubility. chemicalbook.com Can act as a protected form of ammonia in multi-step syntheses. wikipedia.org |

Scope of Current Research and Knowledge Gaps

Despite the clear potential inferred from its functional groups, a survey of scientific literature reveals a significant knowledge gap specifically concerning 5-(Aminomethyl)-2-methylbenzonitrile. There is a notable lack of published research detailing its synthesis, characterization, and application in specific synthetic or medicinal chemistry programs.

The current understanding of its utility is largely extrapolated from the well-documented chemistry of other substituted benzonitriles and benzylamines. nih.govontosight.ai This presents both a challenge and an opportunity. The primary knowledge gaps include:

Optimized Synthesis: While general methods for the synthesis of substituted benzylamines and benzonitriles exist, dedicated and optimized synthetic routes to 5-(Aminomethyl)-2-methylbenzonitrile on a laboratory or industrial scale are not widely reported. wikipedia.orgorganic-chemistry.org

Reaction Profiling: A systematic exploration of its reactivity is needed. Research could focus on how the interplay between the aminomethyl, methyl, and nitrile groups influences the outcomes of various chemical transformations.

Application in Medicinal Chemistry: There are no specific reports on the incorporation of this building block into biologically active compounds. Its potential as a precursor for novel inhibitors, receptor antagonists, or other therapeutic agents remains unexplored. For instance, substituted benzonitriles have been investigated for applications in cancer therapy. google.com

Physicochemical Data: Comprehensive experimental data on its physicochemical properties are not readily available.

Future research should aim to fill these gaps by developing efficient synthetic pathways, characterizing its chemical behavior, and exploring its use in the rational design of new molecules with potential therapeutic value.

Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)-2-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHTYPGPNKZSNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261450-47-8 | |

| Record name | 5-(aminomethyl)-2-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization of 5 Aminomethyl 2 Methylbenzonitrile

Amine Reactivity in Complex Molecule Assembly

The primary amine group in 5-(aminomethyl)-2-methylbenzonitrile serves as a key reactive site for various transformations, facilitating the assembly of more complex molecular architectures.

N-alkylation of the primary amine group is a fundamental transformation that introduces alkyl substituents, thereby modifying the compound's steric and electronic properties. This reaction typically involves the reaction of the amine with an alkyl halide or other alkylating agents. For instance, the N-alkylation of a similar compound, N-benzoyl 5-(aminomethyl)tetrazole, with benzyl (B1604629) bromide in the presence of a base like potassium carbonate, leads to the formation of two regioisomers. mdpi.com This highlights the potential for multiple products depending on the reaction conditions and the specific structure of the starting material.

Environmentally benign methods for N-alkylation have also been explored, utilizing dialkyl carbonates as alkylating agents. nih.gov While these reagents are less reactive than traditional alkyl halides, they offer advantages in terms of reduced toxicity and waste generation. nih.gov Catalytic systems, such as those employing copper-zirconium bimetallic nanoparticles, have been developed to facilitate these reactions, enabling the selective N-methylation of amines with dimethyl carbonate. nih.gov

A straightforward strategy for the synthesis of dihydroquinazolines involves the N-alkylation of 2-aminobenzylamine derivatives. nih.gov This methodology utilizes cesium carbonate and potassium iodide to achieve selective N-alkylation of anilines, preventing the common issue of N-dialkylation. nih.gov

Table 1: Examples of N-Alkylation Reactions

| Amine Substrate | Alkylating Agent | Catalyst/Base | Product(s) | Reference |

|---|---|---|---|---|

| N-benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide | K₂CO₃ | 1,5- and 2,5-disubstituted tetrazoles | mdpi.com |

| Aromatic/aliphatic amines | Dimethyl carbonate | Cu-Zr bimetallic nanoparticles | N-methylated amines | nih.gov |

The reaction of the primary amine in 5-(aminomethyl)-2-methylbenzonitrile with carbonyl compounds such as aldehydes and ketones leads to the formation of Schiff bases, which contain an imine (-C=N-) functional group. chemmethod.comalayen.edu.iq These imine intermediates are valuable precursors for the synthesis of various heterocyclic compounds and can also be reduced to form secondary amines.

The formation of Schiff bases is a condensation reaction where the nucleophilic amine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule. biointerfaceresearch.com This reaction is often catalyzed by acids or bases. For example, the synthesis of Schiff bases from 2-aminobenzonitrile derivatives and acetophenones has been achieved using visible light-induced copper catalysis. researchgate.net

Schiff bases themselves can exhibit a range of biological activities and are also used as ligands for the synthesis of metal complexes. chemmethod.combiointerfaceresearch.com The imine bond in Schiff bases is a key structural feature that can be further manipulated in subsequent synthetic steps.

Table 2: Schiff Base Formation Reactions

| Amine Reactant | Carbonyl Reactant | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminobenzonitrile derivatives | Acetophenones | Visible light, Cu catalyst | Schiff Base | researchgate.net |

| 2-Aminobenzohydrazide | 4-Methylbenzaldehyde | - | Schiff Base | biointerfaceresearch.com |

Reductive amination is a powerful and widely used method for the synthesis of amines. chemrxiv.orgmdpi.com This process typically involves the reaction of a carbonyl compound with an amine to form an imine intermediate in situ, which is then reduced to the corresponding amine. researchgate.net This two-step, one-pot procedure is highly efficient for forming C-N bonds. mdpi.com

Various reducing agents can be employed for the reduction of the imine intermediate, including sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation. mdpi.com The choice of reducing agent depends on the specific substrates and desired reaction conditions. For example, cobalt-containing composites have been used as catalysts for the reductive amination of aromatic aldehydes under hydrogen pressure. mdpi.com

Biocatalytic approaches using enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) have emerged as highly enantioselective methods for the synthesis of chiral amines via reductive amination. researchgate.netnih.gov These enzymatic methods offer significant advantages in terms of stereocontrol and are increasingly being applied in the synthesis of pharmaceutically important molecules. nih.gov

Nitrile Group Transformations

The nitrile group (-C≡N) is a versatile functional group that can be transformed into a variety of other functionalities. researchgate.net In the context of 5-(aminomethyl)-2-methylbenzonitrile, the nitrile group offers a synthetic handle for further molecular elaboration.

Common transformations of the nitrile group include hydrolysis to carboxylic acids or amides, reduction to primary amines, and reaction with organometallic reagents to form ketones. The nitrile group can also participate in cycloaddition reactions to form heterocyclic rings. researchgate.net

The electronic properties of the nitrile group, being strongly electron-withdrawing, can influence the reactivity of the adjacent aromatic ring. nih.gov In many pharmaceutical compounds, the nitrile group acts as a bioisostere for other functional groups like ketones or halogens. nih.gov While generally robust and not readily metabolized, the nitrile group can undergo hydrolysis under specific biological conditions. nih.gov

Annulation Reactions for Heterocyclic Scaffolds

The strategic placement of the aminomethyl and nitrile groups on the benzene (B151609) ring of 5-(aminomethyl)-2-methylbenzonitrile makes it an ideal precursor for annulation reactions to construct various heterocyclic scaffolds.

One of the most significant applications of 2-(aminomethyl)aniline derivatives is in the synthesis of 3,4-dihydroquinazolines, a privileged scaffold in medicinal chemistry. nih.govrsc.org These annulation reactions typically involve the reaction of the 2-(aminomethyl)aniline with a one-carbon electrophile, which can be an aldehyde, an orthoester, or a nitrile. nih.govosi.lv

A notable method involves the reaction of 2-(aminomethyl)anilines with electrophilically activated nitroalkanes in the presence of polyphosphoric acid (PPA). nih.gov This reaction proceeds through an initial amine addition to the activated nitroalkane, followed by an intramolecular cyclization and subsequent rearrangement to form the 3,4-dihydroquinazoline core. nih.gov This approach provides an efficient route to a variety of substituted 3,4-dihydroquinazolines. nih.gov

Another strategy involves the reaction of o-aminophenyldiphenylcarbinol with various nitriles in the presence of perchloric acid to form 3,4-dihydroquinazolinium perchlorates, which can then be neutralized to the corresponding 3,4-dihydroquinazolines. osi.lv Microwave-assisted ring closure of N-(2-aminobenzyl)amides, promoted by ethyl polyphosphate (PPE), also provides an efficient synthesis of these heterocycles. nih.gov

Table 3: Synthesis of 3,4-Dihydroquinazolines

| 2-(Aminomethyl)aniline Derivative | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-(Aminomethyl)anilines | Nitroalkanes | Polyphosphoric acid | 3,4-Dihydroquinazolines | nih.gov |

| o-Aminophenyldiphenylcarbinol | Nitriles | Perchloric acid | 3,4-Dihydroquinazolinium perchlorates | osi.lv |

Acid-Mediated [4+2] Annulations

The synthesis of 2-aminoquinazoline derivatives can be efficiently achieved through a hydrochloric acid-mediated [4+2] annulation reaction. mdpi.comresearchgate.net This method typically involves the reaction between N-benzyl cyanamides and 2-amino aryl ketones or 2-aminobenzonitriles. mdpi.com In this context, derivatives of 5-(aminomethyl)-2-methylbenzonitrile can serve as the 2-aminobenzonitrile component, participating in the cyclization to form the quinazoline (B50416) core.

The reaction is proposed to proceed through a plausible mechanism where the N-benzyl cyanamide is first protonated under acidic conditions, which enhances the electrophilic character of the cyanamide carbon. mdpi.com The amino group of the 2-aminobenzonitrile derivative then attacks this electrophilic carbon, initiating a sequence of steps that leads to the formation of the heterocyclic ring. A wide range of substrates and functional groups are tolerated in this reaction, demonstrating its practicality for creating diverse 2-aminoquinazoline libraries. mdpi.com

Table 1: Representative Conditions for Acid-Mediated [4+2] Annulation

| Reactant A | Reactant B | Mediator | Solvent | Temperature | Product |

| 2-Aminobenzonitrile Derivative | N-Benzyl Cyanamide | Hydrochloric Acid (HCl) | HFIP | 70 °C | 2-Amino-4-iminoquinazoline |

| 2-Amino Aryl Ketone | N-Benzyl Cyanamide | Hydrochloric Acid (HCl) | HFIP | 70 °C | 2-Aminoquinazoline |

Note: HFIP = 1,1,1,3,3,3-Hexafluoroisopropanol. Data sourced from representative synthetic protocols. mdpi.comresearchgate.net

Precursor Role in Diverse Chemical Structures

5-(Aminomethyl)-2-methylbenzonitrile serves as a key starting material for the synthesis of a variety of heterocyclic compounds due to its reactive aminomethyl and nitrile functionalities.

Preparation of 5-(2,4-Dioxothiazolidin-3-yl)-2-methylbenzonitrile

The thiazolidine-2,4-dione (TZD) scaffold is a significant pharmacophore in medicinal chemistry. nih.gov The synthesis of N-substituted TZD derivatives can be achieved through the reaction of a primary amine with appropriate precursors. For the preparation of 5-(2,4-Dioxothiazolidin-3-yl)-2-methylbenzonitrile, the aminomethyl group of the parent compound is utilized to form the nitrogen-carbon bond with the TZD ring.

A common synthetic strategy involves the N-alkylation of a pre-formed thiazolidine-2,4-dione ring. mdpi.com The aminomethyl group of 5-(aminomethyl)-2-methylbenzonitrile acts as a nucleophile, displacing a leaving group on a suitable TZD precursor. Alternatively, a multi-component reaction approach can be employed, starting with the fundamental building blocks of the TZD ring. The synthesis of the TZD core itself is often accomplished by reacting chloroacetic acid with thiourea. nih.gov The resulting 2-imino-4-thiazolidinone can then be hydrolyzed to thiazolidine-2,4-dione. Subsequent reaction with 5-(aminomethyl)-2-methylbenzonitrile under basic conditions would yield the target N-substituted product.

Table 2: General Synthetic Steps for N-Substituted Thiazolidinediones

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | Chloroacetic Acid, Thiourea | Water, Ice-cold conditions | 2-Imino-4-thiazolidinone |

| 2 | 2-Imino-4-thiazolidinone | Acid Hydrolysis | Thiazolidine-2,4-dione |

| 3 | Thiazolidine-2,4-dione, 5-(Aminomethyl)-2-methylbenzonitrile | Base (e.g., KOH or NaOMe), Solvent (e.g., DMF) | 5-(2,4-Dioxothiazolidin-3-yl)-2-methylbenzonitrile |

Note: DMF = Dimethylformamide. This table represents a generalized synthetic pathway. nih.gov

Synthesis of Quinazolinone Derivatives

Quinazolinone and its derivatives are heterocyclic compounds with a broad spectrum of biological activities. nih.govresearchgate.net One of the versatile methods for synthesizing the quinazolinone core involves the cyclization of anthranilic acid derivatives. nih.gov More specifically, 2-(aminomethyl)anilines are valuable precursors for the synthesis of 3,4-dihydroquinazolines. nih.gov 5-(Aminomethyl)-2-methylbenzonitrile, being a substituted 2-(aminomethyl)aniline derivative (when considering the broader aniline (B41778) structure), is a suitable starting point for such transformations.

The synthesis can be accomplished by reacting the 2-(aminomethyl)aniline derivative with various electrophiles, such as aldehydes, ketones, or activated nitroalkanes, in the presence of an acid catalyst like polyphosphoric acid. nih.gov This reaction leads to the annulation of the aniline substrate, where both the aromatic amino group and the aminomethyl group participate in forming the new heterocyclic ring, yielding the dihydroquinazoline core.

Table 3: Synthesis of Dihydroquinazolines from 2-(Aminomethyl)anilines

| Amine Substrate | Electrophile | Catalyst/Medium | Product Class |

| 2-(Aminomethyl)aniline derivative | Aldehyde or Ketone | Acid catalyst (e.g., PPA) | 3,4-Dihydroquinazoline |

| 2-(Aminomethyl)aniline derivative | Activated Nitroalkane | Polyphosphoric Acid (PPA) | 3,4-Dihydroquinazoline |

Note: PPA = Polyphosphoric Acid. This table illustrates a general synthetic approach. nih.gov

Design of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole ring is a privileged heterocycle in drug discovery, often used as a bioisostere for amide and ester functionalities. lifechemicals.comnih.gov A robust and common method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles starts from an aryl nitrile. nih.gov The nitrile group of 5-(aminomethyl)-2-methylbenzonitrile makes it an ideal precursor for constructing such derivatives, where the main scaffold of the starting material is incorporated into the final product.

The synthetic pathway is a multi-step process:

Amidoxime Formation: The nitrile is converted into the corresponding amidoxime by reaction with hydroxylamine. mdpi.com

O-Acylation: The resulting amidoxime is then O-acylated by reacting with a carboxylic acid or its activated form (e.g., an acyl chloride).

Cyclodehydration: The O-acyl amidoxime intermediate undergoes cyclodehydration, typically promoted by heating, to form the stable 1,2,4-oxadiazole ring. nih.gov

This sequence allows for significant diversity in the final molecule, as a wide variety of carboxylic acids can be used in the second step to introduce different substituents at the 5-position of the oxadiazole ring.

Table 4: Stepwise Synthesis of 1,2,4-Oxadiazole Derivatives from Aryl Nitriles

| Step | Starting Material | Reagents | Product |

| 1 | 5-(Aminomethyl)-2-methylbenzonitrile | Hydroxylamine hydrochloride, Base | 5-(Aminomethyl)-2-methylbenzamidoxime |

| 2 | 5-(Aminomethyl)-2-methylbenzamidoxime | Carboxylic Acid (R-COOH), Coupling agent | O-Acyl Amidoxime Intermediate |

| 3 | O-Acyl Amidoxime Intermediate | Heat, Buffer (e.g., borate) | 3-(5-(Aminomethyl)-2-methylphenyl)-5-R-1,2,4-oxadiazole |

This table outlines a representative synthetic protocol for 1,2,4-oxadiazole formation. nih.govmdpi.com

Applications of 5 Aminomethyl 2 Methylbenzonitrile in Advanced Chemical Research

Role as a Key Intermediate in Medicinal Chemistry Synthesis Programs

In the landscape of drug discovery and development, 5-(Aminomethyl)-2-methylbenzonitrile serves as a crucial intermediate. The distinct functional groups on the molecule offer multiple points for chemical modification, allowing for the systematic construction of diverse compound libraries aimed at identifying new therapeutic agents. The nitrile group, in particular, is a valuable pharmacophore in medicinal chemistry. It can act as a hydrogen bond acceptor, a bioisostere for carbonyl or halogen groups, and can enhance a molecule's metabolic stability and bioavailability. nih.govresearchgate.net The aminomethyl group provides a basic center and a handle for introducing a wide range of substituents through reactions like acylation, alkylation, and sulfonylation, enabling fine-tuning of a compound's physicochemical properties.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.govnih.gov 5-(Aminomethyl)-2-methylbenzonitrile is an excellent scaffold for generating analog libraries for SAR exploration. By systematically modifying the aminomethyl and nitrile functionalities, chemists can probe the specific interactions between a potential drug molecule and its biological target. For instance, converting the amine to various amides or sulfonamides, or transforming the nitrile into other functional groups like tetrazoles or carboxylic acids, allows for a comprehensive investigation of the steric, electronic, and hydrogen-bonding requirements of the target's binding site. This systematic analoging approach is critical for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic profiles. researchgate.net

The structural motifs present in 5-(Aminomethyl)-2-methylbenzonitrile make it a valuable precursor for the synthesis of various enzyme inhibitors.

Furin Inhibitors: Furin, a proprotein convertase, is implicated in numerous diseases, including viral infections and cancer. nih.govnews-medical.net The design of furin inhibitors often incorporates basic, arginine-mimicking groups to interact with the enzyme's P1 pocket. The aminomethyl group on the benzonitrile (B105546) scaffold can serve as a less basic alternative to guanidinomethyl groups, which has been shown to reduce toxicity while maintaining interaction with key residues in the enzyme's active site. d-nb.info While direct synthesis from 5-(Aminomethyl)-2-methylbenzonitrile is not explicitly detailed in the provided literature, the use of structurally similar aminomethyl-substituted fragments is a validated strategy in the development of potent and selective furin inhibitors. nih.govd-nb.info

DPP-4 Inhibitors: Dipeptidyl peptidase-4 (DPP-4) is a key target in the management of type 2 diabetes. nih.gov Many DPP-4 inhibitors feature a primary or secondary amine that interacts with the S1 or S2 pockets of the enzyme. Research has been conducted on quinazolinone derivatives incorporating a benzonitrile moiety as DPP-4 inhibitors. nih.gov Furthermore, the synthesis of pyrazolopyrimidines containing an aminomethyl group has been explored for DPP-4 inhibition, highlighting the importance of this functional group. rjraap.com The structure of 5-(Aminomethyl)-2-methylbenzonitrile provides a logical starting point for the synthesis of novel DPP-4 inhibitors that could fit into the enzyme's active site, with the nitrile group potentially forming key interactions.

PLpro Inhibitors: The papain-like protease (PLpro) of coronaviruses like SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govscienceopen.com The design of PLpro inhibitors often involves scaffolds that can form hydrogen bonds and other interactions within the enzyme's active site. nih.gov Although specific inhibitors derived from 5-(Aminomethyl)-2-methylbenzonitrile are not documented in the search results, its structural features are relevant for designing new inhibitor candidates. The aminomethyl group can engage in hydrogen bonding, while the benzonitrile portion can occupy hydrophobic pockets within the PLpro active site.

The table below summarizes the potential role of 5-(Aminomethyl)-2-methylbenzonitrile as a precursor for these enzyme inhibitors.

| Enzyme Target | Relevant Structural Feature | Rationale for Use |

| Furin | Aminomethyl group | Acts as a basic P1 residue mimic, potentially reducing toxicity compared to guanidino groups. d-nb.info |

| DPP-4 | Aminomethyl & Benzonitrile groups | The amine can interact with key active site residues, while the benzonitrile can occupy other pockets. nih.govrjraap.com |

| PLpro | Aminomethyl & Benzonitrile groups | Potential for hydrogen bonding from the amine and hydrophobic interactions from the aromatic ring. nih.govnih.gov |

Ligand-based drug design is a crucial strategy when the three-dimensional structure of a biological target is unknown. nih.gov This approach relies on the knowledge of molecules that bind to the target to derive a pharmacophore model, which defines the essential structural features required for activity. 5-(Aminomethyl)-2-methylbenzonitrile, with its defined stereoelectronic properties, is a valuable fragment for designing ligands. The nitrile group is a particularly interesting functional group in ligand design as it is a strong dipole and can participate in non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can significantly contribute to binding affinity. researchgate.netacs.org The aminomethyl group provides a key interaction point, often serving as a hydrogen bond donor or a point of attachment for further chemical elaboration to optimize ligand-receptor interactions. nih.gov

Utility in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. openmedicinalchemistryjournal.com The functional groups present in 5-(Aminomethyl)-2-methylbenzonitrile make it a versatile precursor for the synthesis of various heterocyclic systems. The nitrile group can participate in cyclization reactions to form nitrogen-containing heterocycles such as pyrimidines, pyrazoles, and tetrazoles. nih.govresearchgate.netresearchgate.net The adjacent aminomethyl group can be used to construct fused ring systems or can be incorporated as a substituent on a newly formed heterocyclic ring. For example, condensation of the amine with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen-containing heterocycles. The versatility of the nitrile group in heterocyclic synthesis is well-documented, and its presence in this particular building block offers a route to novel and potentially bioactive heterocyclic structures. researchgate.net

Contributions to Organic Building Block Libraries

In modern drug discovery, the use of diverse and well-characterized building block libraries is essential for high-throughput synthesis and screening. nih.govprincetonbio.com 5-(Aminomethyl)-2-methylbenzonitrile is an example of a valuable organic building block due to its multifunctional nature. enamine.net It provides a rigid aromatic scaffold decorated with three distinct functional groups that can be selectively manipulated. This allows for the creation of a large number of diverse molecules from a single starting material, a concept known as diversity-oriented synthesis. nih.gov The presence of the primary amine, the nitrile, and the methyl-substituted aromatic ring provides a combination of properties—basicity, polarity, and lipophilicity—that are desirable in drug candidates. As such, this compound is a valuable addition to any collection of building blocks used for the synthesis of screening libraries for medicinal chemistry programs.

| Feature | Contribution to Building Block Libraries |

| Multifunctionality | Allows for diverse chemical transformations at different sites. |

| Rigid Scaffold | Provides a well-defined three-dimensional structure. |

| Combined Properties | Offers a blend of basicity, polarity, and lipophilicity. |

| Synthetic Accessibility | Can be used to generate a wide range of derivatives. |

Chemical Upcycling and Valorization of Expired Pharmaceuticals

There is currently no information available in the provided search results that links 5-(Aminomethyl)-2-methylbenzonitrile to the chemical upcycling or valorization of expired pharmaceuticals.

Spectroscopic and Analytical Characterization Methodologies in Research

Vibrational Spectroscopy Applications

Experimental FTIR data for 5-(Aminomethyl)-2-methylbenzonitrile, which would detail the vibrational frequencies of its functional groups, is not available in the searched scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR spectral data, including chemical shifts, multiplicities, and coupling constants for the protons in 5-(Aminomethyl)-2-methylbenzonitrile, have not been found in published research.

Published ¹³C NMR data, which would provide information on the chemical environment of each carbon atom in the 5-(Aminomethyl)-2-methylbenzonitrile molecule, could not be located.

Mass Spectrometry Techniques

Specific High-Resolution Mass Spectrometry (HRMS) data, which would confirm the elemental composition of 5-(Aminomethyl)-2-methylbenzonitrile through precise mass measurement, is not available in the reviewed literature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile and non-volatile compounds like 5-(Aminomethyl)-2-methylbenzonitrile. nih.gov In this method, a solution of the analyte is passed through a highly charged capillary, generating a fine spray of charged droplets. nih.govthesciencein.org As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. nih.gov

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a classic, high-energy ionization technique used for structural elucidation of volatile organic compounds. creative-proteomics.comuni-saarland.de In this method, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a radical cation, or molecular ion (M⁺•). uni-saarland.de This high energy often leads to extensive and reproducible fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint. uni-saarland.de

When analyzing 5-(Aminomethyl)-2-methylbenzonitrile by EI-MS, the molecular ion peak would be expected, confirming its molecular weight. The fragmentation pattern would provide significant structural information. Key fragmentation pathways would likely include:

Benzylic cleavage: Loss of the amino group (•NH₂) or the entire aminomethyl radical (•CH₂NH₂) is a common fragmentation for benzylamines, leading to characteristic fragment ions.

Loss of HCN: The benzonitrile (B105546) moiety can lose a molecule of hydrogen cyanide.

Ring fragmentation: The aromatic ring itself can break apart, yielding smaller charged fragments.

The resulting spectrum, with its array of fragment ions, can be compared against spectral libraries or interpreted to confirm the compound's identity and structure. creative-proteomics.com

Chromatographic Techniques

Thin Layer Chromatography (TLC) Monitoring

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and versatile analytical technique used extensively in synthetic chemistry to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance. sci-hub.staga-analytical.com.pl The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable solvent or solvent mixture (the mobile phase). sci-hub.st

In the synthesis or purification of 5-(Aminomethyl)-2-methylbenzonitrile, TLC is an indispensable tool. scientificlabs.co.uk Researchers can monitor a reaction by spotting the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture) on a single plate. As the reaction progresses, the spot corresponding to the starting material diminishes while a new spot for the product appears at a different retention factor (Rƒ).

Due to the polarity of the aminomethyl group, 5-(Aminomethyl)-2-methylbenzonitrile is moderately polar. A typical TLC analysis would utilize silica gel 60 F254 plates. The mobile phase would likely be a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) to achieve optimal separation. Visualization of the spots is achieved under UV light (at 254 nm), where the aromatic ring absorbs light and appears as a dark spot. researchgate.net Further visualization can be accomplished using chemical stains that react with the amine functionality, such as ninhydrin, which produces a characteristic colored spot.

Table 1: Typical TLC Parameters for Aromatic Amines

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol (B129727) mixtures |

| Visualization | UV light (254 nm), Ninhydrin stain, Potassium permanganate (B83412) stain |

X-ray Crystallography for Structural Confirmation of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and the absolute configuration of a molecule, offering unambiguous structural proof. nih.gov While obtaining suitable crystals of 5-(Aminomethyl)-2-methylbenzonitrile itself may be challenging, researchers often synthesize derivatives that crystallize more readily to confirm the core structure.

For instance, in a study on related heterocyclic compounds, the structure of a precursor, 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was confirmed by single-crystal X-ray diffraction. mdpi.com The analysis revealed that this compound crystallized in the monoclinic crystal system with a P2₁ space group. mdpi.com Such an analysis provides irrefutable evidence of the molecular connectivity and stereochemistry, which is essential for understanding the compound's chemical properties and biological activity. The detailed structural data obtained from crystallography is invaluable for fields like medicinal chemistry and materials science. mdpi.com

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values serves as strong evidence for the compound's elemental composition and purity.

For a synthesized derivative of a related compound, 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (C₁₀H₉N₅S), elemental analysis was performed to confirm its composition. mdpi.com The results showed excellent correlation between the calculated and found values, validating the successful synthesis of the target molecule. mdpi.com

Table 3: Elemental Analysis Data for a Precursor Derivative (C₁₀H₉N₅S)

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 51.93 | 51.99 |

| Hydrogen (H) | 3.92 | 3.82 |

| Nitrogen (N) | 30.28 | 30.21 |

| Sulfur (S) | 13.86 | 14.01 |

Data from a study on a related heterocyclic precursor. mdpi.com

This technique is a standard and essential part of the characterization data package for any newly synthesized compound in chemical research.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to model the electronic structure and predict various properties of a molecule. These calculations would provide a foundational understanding of 5-(Aminomethyl)-2-methylbenzonitrile's intrinsic chemical nature.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique used to predict how a molecule (a ligand) binds to a larger macromolecule, typically a protein receptor. alrasheedcol.edu.iqamanote.com If 5-(Aminomethyl)-2-methylbenzonitrile were being investigated as a potential therapeutic agent, docking studies would be performed to predict its binding orientation and affinity within the active site of a target protein. nih.govnih.gov These simulations would identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex, guiding further drug design and development. ekb.eg

Computational Chemistry Descriptors for Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models rely on calculated molecular descriptors that quantify various physicochemical properties of the molecules. For 5-(Aminomethyl)-2-methylbenzonitrile, key descriptors include TPSA, LogP, and hydrogen bond donor/acceptor counts.

Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and, therefore, is a good predictor of oral bioavailability. It is calculated by summing the surface contributions of all polar atoms (typically oxygen and nitrogen) in a molecule. The primary amine and the nitrile group of 5-(Aminomethyl)-2-methylbenzonitrile are the main contributors to its TPSA. A lower TPSA value (generally under 140 Ų) is often associated with better cell permeability. The specific TPSA for this compound is calculated using computational software based on its two-dimensional structure.

LogP, the logarithm of the partition coefficient between n-octanol and water, is a critical measure of a molecule's lipophilicity or hydrophobicity. This property influences a compound's solubility, membrane permeability, and metabolic stability. Various computational methods exist to calculate LogP (denoted as cLogP or other algorithm-specific names), each based on different fragmentation or atom-contribution approaches. For 5-(Aminomethyl)-2-methylbenzonitrile, the benzene (B151609) ring and methyl group contribute to its lipophilicity, while the polar aminomethyl and nitrile groups decrease it. A balanced LogP value (typically between 1 and 5 for oral drugs) is desirable for achieving adequate solubility and membrane permeability.

The number of hydrogen bond donors and acceptors in a molecule is a fundamental descriptor in drug design, famously included in Lipinski's "Rule of Five." These counts are crucial for predicting a molecule's solubility and its ability to bind to a protein target. Hydrogen bonds are key components of molecular recognition. nih.govchemrxiv.org

For 5-(Aminomethyl)-2-methylbenzonitrile:

Hydrogen Bond Donors: The primary amine (-NH₂) has two hydrogen atoms attached to a nitrogen, making it capable of donating two hydrogen bonds.

Hydrogen Bond Acceptors: The nitrogen atom of the nitrile group (-C≡N) possesses a lone pair of electrons and acts as a hydrogen bond acceptor. scispace.com

Therefore, the molecule has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1. These values are important parameters in SAR studies for optimizing both pharmacokinetic and pharmacodynamic properties.

| Descriptor | Significance in SAR | Contributing Moieties in 5-(Aminomethyl)-2-methylbenzonitrile | Count |

| Hydrogen Bond Donors | Influences solubility and target binding | Aminomethyl group (-NH₂) | 2 |

| Hydrogen Bond Acceptors | Influences solubility and target binding | Nitrile group (-C≡N) | 1 |

This table is interactive. Click on the headers to sort.

Rotatable Bonds

In computational chemistry and drug design, the number of rotatable bonds in a molecule is a key descriptor of its conformational flexibility. A rotatable bond is generally defined as any single bond, not in a ring, that connects two non-terminal, non-hydrogen atoms. The flexibility imparted by these bonds allows a molecule to adopt various conformations, which can significantly influence its interaction with biological targets.

For 5-(Aminomethyl)-2-methylbenzonitrile, theoretical calculations determine the number of rotatable bonds. This value is a simple yet effective measure of the molecule's potential to change its shape.

| Molecular Property | Value |

|---|---|

| Rotatable Bond Count | 2 |

The two rotatable bonds in 5-(Aminomethyl)-2-methylbenzonitrile are the C-C bond between the benzene ring and the aminomethyl group, and the C-N bond within the aminomethyl group. The rotation around these bonds allows the aminomethyl substituent to orient itself in various positions relative to the substituted benzene ring, which is a critical factor in its molecular dynamics and interactions.

Perspectives and Future Directions in 5 Aminomethyl 2 Methylbenzonitrile Research

Development of More Efficient and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of processes that are not only efficient in terms of yield and purity but also environmentally sustainable. For the synthesis of 5-(aminomethyl)-2-methylbenzonitrile, a key area of future research will be the move away from traditional multi-step syntheses, which often involve harsh reagents and generate significant waste, towards more streamlined and "green" methodologies.

One promising approach is the use of catalytic ammoxidation of alkylbenzenes. This method has been shown to be effective for the synthesis of benzonitriles and could be adapted for the direct conversion of a suitable toluene (B28343) derivative to 5-(aminomethyl)-2-methylbenzonitrile in a single, atom-economical step. researchgate.netgychbjb.com Another avenue for sustainable synthesis is the use of ionic liquids as recyclable reaction media and catalysts, which can lead to cleaner reactions and easier product isolation. rsc.org Furthermore, the development of chemoselective reduction methods for a dinitrile precursor would offer a direct and efficient route to the aminomethyl group. The catalytic hydrogenation of nitriles is a well-established green method for synthesizing amines and could be optimized for this specific transformation. rsc.org

Table 1: Comparison of a Hypothetical Greener Synthesis Route with a Classical Approach

| Feature | Classical Synthesis Route | Hypothetical Greener Route |

| Starting Materials | Multi-step from protected precursors | Direct from a suitable toluene derivative |

| Reagents | Stoichiometric and often hazardous reagents | Catalytic amounts of reusable catalysts |

| Solvents | Volatile organic compounds | Recyclable ionic liquids or solvent-free |

| Waste Generation | High | Low |

| Energy Consumption | High (multiple heating/cooling cycles) | Lower (fewer steps, milder conditions) |

| Atom Economy | Low | High |

Exploration of Novel Derivatization Pathways

The dual functionality of 5-(aminomethyl)-2-methylbenzonitrile makes it an ideal scaffold for the synthesis of novel derivatives with a wide range of potential applications. The primary amine of the aminomethyl group and the nitrile group can be selectively or sequentially reacted to generate a diverse library of compounds.

Future research will likely focus on using this compound as a key intermediate in the synthesis of heterocyclic compounds, which are of great importance in medicinal chemistry. For instance, the reaction of the aminomethyl group with suitable precursors could lead to the formation of pyrimidine (B1678525) and quinazoline (B50416) rings. organic-chemistry.orgopenmedicinalchemistryjournal.combu.edu.egnih.govresearchgate.netresearchgate.netresearchgate.net The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form other heterocyclic systems. researchgate.netresearchgate.net The exploration of multicomponent reactions involving 5-(aminomethyl)-2-methylbenzonitrile could also lead to the rapid assembly of complex molecular architectures in a single pot. openmedicinalchemistryjournal.com

Table 2: Potential Heterocyclic Derivatives from 5-(Aminomethyl)-2-methylbenzonitrile

| Heterocyclic Core | Potential Synthetic Route | Potential Applications |

| Quinazoline | Reaction of the aminomethyl group with an o-aminobenzaldehyde derivative | Anticancer, anti-inflammatory, antiviral agents |

| Pyrimidine | Cyclocondensation with a 1,3-dicarbonyl compound | Kinase inhibitors, CNS active agents |

| Pyrazole | Reaction of a derivative with hydrazine (B178648) | Agrochemicals, anti-inflammatory agents |

| Triazole | Cycloaddition reaction involving the nitrile group | Antifungal agents, materials science |

Expanded Applications in Emerging Chemical Fields

While anilines with nitrile substituents are known intermediates in pharmaceuticals and agrochemicals, the specific applications of 5-(aminomethyl)-2-methylbenzonitrile are still an emerging area of research. nih.gov Future investigations are expected to uncover its utility in several high-impact fields.

In medicinal chemistry , derivatives of this compound could be designed as specific enzyme inhibitors, for example, as kinase inhibitors for the treatment of cancer. researchgate.net The aminomethylphenyl scaffold is a common feature in many biologically active molecules, and the additional nitrile group offers a site for further modification to fine-tune activity and pharmacokinetic properties.

In materials science , the rigid structure and reactive handles of 5-(aminomethyl)-2-methylbenzonitrile make it a candidate for the synthesis of novel polymers. Its incorporation into polymer backbones could lead to materials with tailored thermal, mechanical, and electronic properties. There is potential for its use in the development of conductive polymers, where the aromatic and nitrile groups could contribute to electron delocalization. nih.govmdpi.comekb.eg

In the agrochemical sector, the development of new pesticides and herbicides with improved efficacy and reduced environmental impact is a constant need. The structural motifs accessible from 5-(aminomethyl)-2-methylbenzonitrile are found in many existing agrochemicals, suggesting that novel derivatives could exhibit useful biological activity. nih.gov

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. arxiv.orgarxiv.org For 5-(aminomethyl)-2-methylbenzonitrile, these computational tools can be applied in several key areas.

Retrosynthetic analysis algorithms can propose novel and efficient synthetic routes to the target molecule and its derivatives, potentially uncovering pathways that a human chemist might overlook. arxiv.org These tools can also predict the feasibility and potential yield of different reactions, saving valuable laboratory time and resources.

Predictive models can be trained on existing data to forecast the biological activity, toxicity, and physicochemical properties of virtual libraries of derivatives of 5-(aminomethyl)-2-methylbenzonitrile. This in silico screening can prioritize the synthesis of the most promising compounds for a given application, such as drug discovery. uvic.cadigitellinc.comnovartis.com

Reaction optimization can be accelerated by using ML algorithms to explore the complex interplay of reaction parameters, such as temperature, solvent, catalyst, and concentration, to maximize the yield and selectivity of a desired product.

Table 3: Application of AI/ML in 5-(Aminomethyl)-2-methylbenzonitrile Research

| AI/ML Application | Input Data | Predicted Output |

| Retrosynthesis | Target molecule structure | Potential synthetic pathways, starting materials |

| Property Prediction | Virtual library of derivatives | Biological activity, toxicity, solubility, etc. |

| Reaction Optimization | Experimental reaction conditions and outcomes | Optimized reaction parameters for maximum yield |

Advanced Spectroscopic and Computational Approaches for Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing existing chemical transformations and designing new ones. Future research on 5-(aminomethyl)-2-methylbenzonitrile will benefit greatly from the application of advanced analytical and computational techniques to elucidate the intricate details of its reactions.

Advanced spectroscopic techniques , such as operando Fourier-transform infrared (FTIR) spectroscopy, can provide real-time insights into the chemical species present during a reaction. researchgate.netcsic.es This would allow for the direct observation of reaction intermediates in the synthesis or derivatization of 5-(aminomethyl)-2-methylbenzonitrile, helping to confirm or refute proposed mechanisms. For instance, monitoring the hydrogenation of the nitrile group could reveal the nature of the catalyst-substrate interactions. rsc.orgtue.nl

Computational chemistry , particularly Density Functional Theory (DFT), can be used to model reaction pathways and transition states at the molecular level. nih.gov These calculations can provide valuable information on reaction kinetics and thermodynamics, helping to explain observed selectivities and guide the design of more efficient catalysts and reaction conditions. researchgate.net For example, DFT could be used to study the electronic effects of the aminomethyl and methyl groups on the reactivity of the nitrile group in cycloaddition reactions.

Table 4: Advanced Methods for Mechanistic Studies

| Technique | Information Gained | Example Application |

| Operando FTIR | Real-time identification of reaction intermediates | Monitoring the formation of quinazoline from 5-(aminomethyl)-2-methylbenzonitrile |

| Density Functional Theory (DFT) | Transition state energies, reaction pathways, electronic properties | Calculating the activation barriers for different derivatization reactions |

| Kinetic Isotope Effect Studies | Information on bond-breaking in the rate-determining step | Determining the mechanism of a novel synthetic route |

| Mass Spectrometry | Identification of transient intermediates and products | Characterizing the products of a multicomponent reaction |

Q & A

Q. Basic

- NMR :

- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), methyl group (δ ~2.3 ppm), and aminomethyl protons (δ ~3.8 ppm, broadened due to NH₂) .

- ¹³C NMR : Nitrile carbon (δ ~115 ppm), aromatic carbons (δ 120–140 ppm) .

- IR : Strong nitrile stretch (~2220 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 146 (C₉H₁₀N₂⁺) .

How does the position of the aminomethyl group in 5-(Aminomethyl)-2-methylbenzonitrile influence its reactivity in subsequent chemical modifications compared to other isomers?

Advanced

The para -aminomethyl group (position 5 relative to the nitrile) creates distinct electronic effects:

- Electron-Donating Effect : Enhances nucleophilicity at the benzene ring, favoring electrophilic substitutions (e.g., bromination at position 4) .

- Steric Effects : The methyl group at position 2 hinders bulky reagents, directing reactions to the aminomethyl side. Comparative studies with 4-substituted analogs show reduced reactivity in Friedel-Crafts alkylation due to steric crowding .

What strategies can be employed to analyze the purity of 5-(Aminomethyl)-2-methylbenzonitrile, and how can researchers address discrepancies in HPLC vs. NMR purity assessments?

Q. Advanced

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Retention time ~8.2 min (acetonitrile/water, 60:40) .

- NMR Integration : Compare peak areas of the aminomethyl group to impurities.

Addressing Discrepancies : - Non-UV active impurities (e.g., salts) may not appear in HPLC. Confirm via LC-MS or ion chromatography.

- Use certified reference standards for calibration .

How should 5-(Aminomethyl)-2-methylbenzonitrile be stored to prevent degradation, and what are the signs of compound decomposition?

Q. Basic

- Storage : Airtight containers under argon at -20°C . Desiccants (silica gel) prevent moisture absorption .

- Decomposition Signs :

Are there known biological targets or pathways where 5-(Aminomethyl)-2-methylbenzonitrile has shown activity, and what experimental models are used to study this?

Q. Advanced

- Targets : Preliminary studies suggest interactions with G-protein-coupled receptors (GPCRs) and ion channels .

- Experimental Models :

How does the steric and electronic environment of the aminomethyl group in 5-(Aminomethyl)-2-methylbenzonitrile affect its potential as a ligand in coordination chemistry?

Q. Advanced

- Electronic Effects : The lone pair on the aminomethyl nitrogen enables chelation with transition metals (e.g., Cu²⁺, forming square planar complexes) .

- Steric Effects : The methyl group at position 2 restricts access to the metal center, favoring monodentate over bidentate binding. Comparative studies with unsubstituted analogs show reduced catalytic activity in Suzuki-Miyaura couplings .

What computational methods are recommended to predict the reactivity and stability of 5-(Aminomethyl)-2-methylbenzonitrile in novel reaction environments?

Q. Advanced

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic aromatic substitution sites .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to assess hydrolysis risk .

- QSPR Models : Correlate Hammett constants (σ⁺) with reaction rates for nitrile group transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.